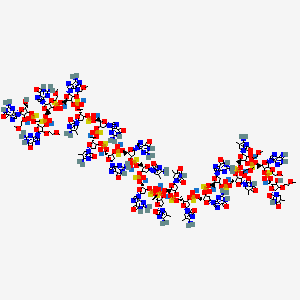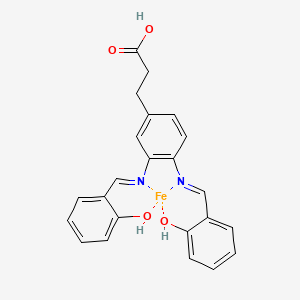
Salophen-10-propionate iron chelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salophen-10-propionate iron chelate is a synthetic compound that belongs to the class of iron chelators. Iron chelators are molecules that bind to iron ions, forming a stable complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salophen-10-propionate iron chelate typically involves the reaction of salophen (a Schiff base ligand) with iron salts under controlled conditions. The reaction is usually carried out in a solvent-free environment using high-speed ball milling, which allows for a shorter reaction time and better yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-speed ball milling and other non-conventional activation methods can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Salophen-10-propionate iron chelate undergoes various chemical reactions, including:
Oxidation: The iron center can participate in redox reactions, cycling between different oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands in the chelate can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iron complexes, while substitution reactions may result in new chelate complexes with different ligands .
Scientific Research Applications
Salophen-10-propionate iron chelate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Salophen-10-propionate iron chelate involves its ability to bind to iron ions, forming a stable complex. This binding can modulate the redox activity of iron, thereby influencing various biochemical processes. The compound targets heme oxygenase and other iron-related pathways, which play a crucial role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
Desferrioxamine: A clinically used iron chelator with a high affinity for iron but limited by its hydrophilicity and need for high doses.
Deferiprone: Another clinically used iron chelator that is more effective at lower concentrations but has potential side effects.
Deferasirox: A newer iron chelator with better oral bioavailability but also associated with certain adverse effects.
Uniqueness of Salophen-10-propionate Iron Chelate
This compound stands out due to its unique structure, which allows for efficient binding and stabilization of iron ions.
Properties
Molecular Formula |
C23H20FeN2O4 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
3-[3,4-bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid;iron |
InChI |
InChI=1S/C23H20N2O4.Fe/c26-21-7-3-1-5-17(21)14-24-19-11-9-16(10-12-23(28)29)13-20(19)25-15-18-6-2-4-8-22(18)27;/h1-9,11,13-15,26-27H,10,12H2,(H,28,29); |
InChI Key |
AOOVPENTASRVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)CCC(=O)O)N=CC3=CC=CC=C3O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z,6S)-6-Chloro-1-(2-{[(5-chloro-1-benzothiophen-3-yl)methyl]amino}ethyl)-3-({2-[(2R)-2-piperidinyl]ethyl}imino)-2-piperazinol](/img/structure/B10776364.png)
![4-(6-{[(4-Methylcyclohexyl)amino]methyl}-1,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)benzoic Acid](/img/structure/B10776370.png)
![(2s,3s)-4-Cyclopropyl-3-{(3r,5r)-3-[2-Fluoro-4-(Methylsulfonyl)phenyl]-1,2,4-Oxadiazolidin-5-Yl}-1-[(3s)-3-Fluoropyrrolidin-1-Yl]-1-Oxobutan-2-Amine](/img/structure/B10776372.png)
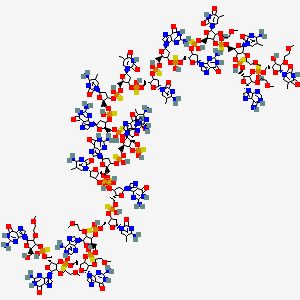
![(4R,6E,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B10776382.png)
![2-[[4-(2-Carboxyethyl)-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776385.png)
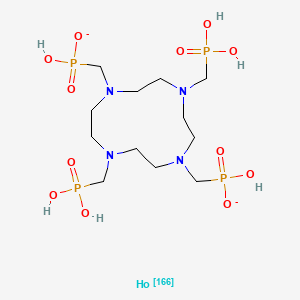


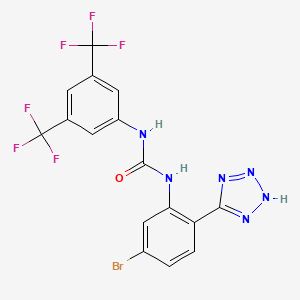
![(3R)-4-[2-[[(2R,3R,6R)-6-amino-2-methylpiperidin-3-yl]methylamino]ethyl]-5-chloro-2-(2,2-difluoro-2-pyridin-2-ylethyl)imino-1,3-dihydropyrazin-3-ol](/img/structure/B10776406.png)
![2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetate](/img/structure/B10776424.png)
![(2S,3S)-2-amino-4-cyclopropyl-3-[3-(2-fluoro-4-methylsulfonylphenyl)-1,2,4-oxadiazolidin-5-yl]-1-[(3S)-3-fluoropyrrolidin-1-yl]butan-1-one](/img/structure/B10776430.png)
